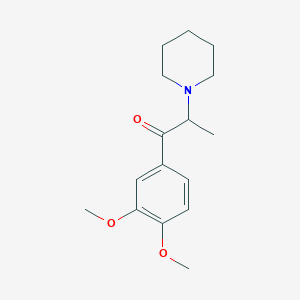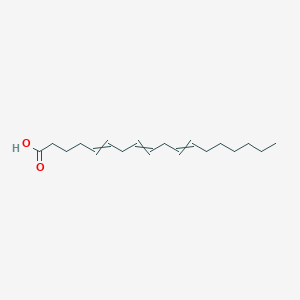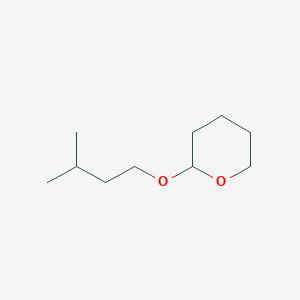
2H-Pyran, tetrahydro-2-(3-methylbutoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with 3-methylbutanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the pyran ring and the 3-methylbutoxy group.
Another approach involves the use of 3,4-dihydropyran as a starting material. This compound can undergo a nucleophilic substitution reaction with 3-methylbutanol, again in the presence of an acid catalyst, to yield the desired product. The reaction conditions for this method are similar to those used in the first approach, with the reaction typically being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- may involve large-scale batch or continuous processes The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of starting materials
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under mild conditions and result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, with common nucleophiles such as halides or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted derivatives of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or carboxylic acids, while reduction reactions may yield reduced derivatives such as alcohols. Substitution reactions may yield substituted derivatives with different functional groups attached to the pyran ring.
科学的研究の応用
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: In biology, the compound is used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for studying biological processes at the molecular level.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its unique structural properties and ability to interact with biological targets make it a promising candidate for the development of new therapeutic agents.
Industry: In industry, the compound is used as a precursor for the synthesis of various industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of a wide range of products.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and nucleic acids, which can modulate their activity and function. The specific molecular targets and pathways involved depend on the specific application of the compound.
For example, in biological applications, the compound may interact with enzymes or receptors to modulate their activity. In medicinal applications, the compound may interact with specific biological targets to exert its therapeutic effects. The exact mechanism of action is still under investigation and may vary depending on the specific context in which the compound is used.
類似化合物との比較
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2H-Pyran, tetrahydro-2-methyl-: This compound has a similar pyran ring structure but with a methyl group instead of a 3-methylbutoxy group. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts different chemical and physical properties to the compound.
2H-Pyran, 2-butoxytetrahydro-: This compound has a butoxy group instead of a 3-methylbutoxy group. The different substituents on the pyran ring result in different reactivity and applications for the compound.
Tetrahydropyran: This compound is the parent structure of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- and lacks any substituents on the pyran ring. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts unique properties to the compound that are not present in tetrahydropyran.
特性
CAS番号 |
60564-80-9 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-(3-methylbutoxy)oxane |
InChI |
InChI=1S/C10H20O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h9-10H,3-8H2,1-2H3 |
InChIキー |
DHDKLGMTNBVEIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
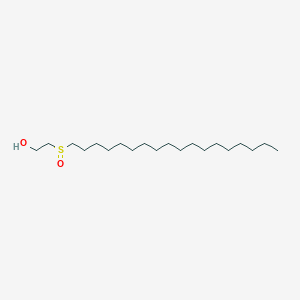



![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)

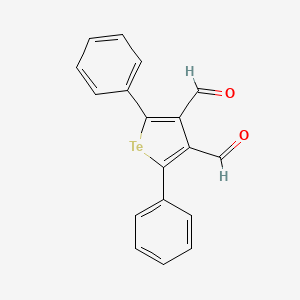

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
